molecular formula C6H3Cl2NO4 B055072 Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)- CAS No. 122587-20-6

Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)-

Cat. No.: B055072
CAS No.: 122587-20-6
M. Wt: 223.99 g/mol
InChI Key: XFXWVERCUJGBEA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- typically involves the nitration of a suitable furan derivative followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted furans, and other functionalized compounds.

Scientific Research Applications

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichloro groups enhance the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be compared with other similar compounds such as:

  • Ethanone, 1-(2,5-dichloro-3-nitrophenyl)-
  • Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-

These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different substituents can significantly affect their chemical properties and applications .

Properties

CAS No.

122587-20-6

Molecular Formula

C6H3Cl2NO4

Molecular Weight

223.99 g/mol

IUPAC Name

1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone

InChI

InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3

InChI Key

XFXWVERCUJGBEA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl

122587-20-6

Synonyms

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-

Origin of Product

United States

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